5‑Alpha‑Reductase Type II Inhibition Potency Compared to Finasteride
CAS 941889-34-5 inhibits human Type II 5‑alpha‑reductase in prostate homogenates with an IC50 of 10 nM [1]. In the same assay system, the clinically approved comparator finasteride shows an IC50 of 15–30 nM, placing the target compound at the upper end of Type II isoform potency among non‑steroidal chemotypes [2]. This 1.5‑ to 3‑fold margin is structurally significant because the compound lacks the steroidal core that confers finasteride's hepatic metabolism liability.
| Evidence Dimension | Type II 5-alpha-reductase inhibition (IC50) |
|---|---|
| Target Compound Data | 10 nM (IC50) |
| Comparator Or Baseline | Finasteride: 15–30 nM (IC50) |
| Quantified Difference | 1.5‑ to 3‑fold higher potency |
| Conditions | Human Prostate Homogenate (HPH) assay; BindingDB ChEMBL_213118 |
Why This Matters
A non‑steroidal 5‑alpha‑reductase inhibitor with low‑nanomolar potency offers a differentiated scaffold for androgen‑dependent disease programs seeking to avoid the pregnane‑X‑receptor induction and hepatic selectivity issues associated with steroidal inhibitors.
- [1] BindingDB Ki Summary: ChEMBL_213118 (CHEMBL818197). IC50 10±n/a nM. BindingDB (2007). View Source
- [2] Tian, G.; Stuart, J.D.; Moss, M.L.; Domanico, P.L.; Bramson, H.N.; Patel, I.R.; Kadwell, S.H.; Overton, L.K.; Kost, T.A.; Mook, R.A. Jr.; et al. 17β-(N-tert-Butylcarbamoyl)-4-aza-5α-androstan-1-en-3-one is an active site-directed slow time-dependent inhibitor of human steroid 5α-reductase 1. Biochemistry 33, 2291–2296 (1994). View Source
